molecular formula C22H31NO4 B5247336 Ethyl 1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate

Ethyl 1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate

Cat. No.: B5247336
M. Wt: 373.5 g/mol
InChI Key: BYVJCICOLUJJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the hydroxybut-1-ynyl group, and the esterification to form the final product. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxybut-1-ynyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.

    Substitution: The phenyl ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybut-1-ynyl group can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-hydroxybut-1-ynyl)benzoate: Shares the hydroxybut-1-ynyl group but differs in the ester and aromatic ring structure.

    4-Hydroxy-2-quinolones: Contains a similar hydroxy group but has a different core structure and biological activity.

Uniqueness

Ethyl 1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate is unique due to its combination of functional groups and the piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO4/c1-3-27-21(25)22(13-17-26-2)11-14-23(15-12-22)18-20-9-7-19(8-10-20)6-4-5-16-24/h7-10,24H,3,5,11-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVJCICOLUJJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)C#CCCO)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.